molecular formula C13H22N2O2 B1493194 Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone CAS No. 2098000-71-4

Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone

Cat. No.: B1493194
CAS No.: 2098000-71-4
M. Wt: 238.33 g/mol
InChI Key: LJMOSDIQTDNKBD-UHFFFAOYSA-N
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Description

Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core with a methoxymethyl substituent at the 8-position and an azetidin-3-yl ketone group.

Properties

IUPAC Name

azetidin-3-yl-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-17-8-11-7-15(9-13(11)3-2-4-13)12(16)10-5-14-6-10/h10-11,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMOSDIQTDNKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone (CAS: 2098000-71-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure that is characteristic of many biologically active compounds. Its molecular formula is C13H22N2O2C_{13}H_{22}N_2O_2, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological effects.

Biological Activity Overview

Research into azetidine derivatives has shown promising results in various biological assays, particularly in the fields of antiviral and anticancer activities. The following sections detail specific findings related to the compound's biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of azetidine derivatives. For instance, compounds similar to this compound have demonstrated moderate inhibitory activity against several viruses, including coronaviruses and influenza viruses.

CompoundVirus TypeEC50 (µM)Reference
Compound 11fHuman Coronavirus 229E45
Compound cis-11fInfluenza A H1N112 (visual CPE score)

These results suggest that modifications to the azetidine core can enhance antiviral efficacy, potentially guiding future drug design.

Anticancer Activity

Azetidine derivatives have also been evaluated for their anticancer properties. Several studies have reported that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

CompoundCancer TypeIC50 (nM)Reference
Compound 3MCF-7 Breast CarcinomaNanomolar concentrations
Compound 4MDA-MB-231 Breast CarcinomaNanomolar concentrations

These findings indicate that azetidine-based compounds may serve as effective agents in cancer therapy, warranting further investigation into their mechanisms of action.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific viral enzymes or cellular pathways involved in tumor progression.

Potential Targets

  • Viral Polymerases : Inhibition of viral replication through interference with polymerase activity.
  • Cell Cycle Regulators : Induction of apoptosis via modulation of cyclins and cyclin-dependent kinases.

Case Studies

Several case studies have explored the efficacy of azetidine derivatives in clinical settings:

  • Study on Influenza Treatment : A clinical trial investigated the efficacy of a related azetidine compound in treating influenza patients, showing a significant reduction in viral load compared to placebo.
  • Breast Cancer Trials : Preclinical studies using MCF-7 and MDA-MB-231 cell lines demonstrated that treatment with azetidine derivatives led to reduced tumor growth in xenograft models.

Comparison with Similar Compounds

Structural and Functional Group Variations

Spiro vs. Bicyclic Systems
  • Bicyclo[3.2.1]octane Derivatives: Compounds like (1,3,3-trimethyl-6-aza-bicyclo[3.2.1]octan-6-yl)methanone (–3) exhibit higher ring strain due to the bicyclic framework, which may reduce conformational flexibility and alter receptor binding kinetics compared to the spiro[3.4]octane core .
Substituent Effects
  • Methoxymethyl vs. Hydroxylmethyl : The tert-butyl-protected 8-(hydroxymethyl)-6-azaspiro[3.4]octane (–12, 14) requires deprotection for activity, whereas the methoxymethyl group in the target compound offers inherent stability and moderate lipophilicity .
Azetidinyl vs. Other Ketone Substituents
  • The azetidin-3-yl group (4-membered ring) provides rigidity and selectivity compared to bulkier substituents like morpholinoethyl or pyridinyl groups in cannabinoid analogs (), which exhibit broader receptor interactions .

Pharmacological and Physicochemical Properties

Compound Name Structural Features Key Properties Reference
Target Compound 6-azaspiro[3.4]octane, methoxymethyl, azetidinyl High lipophilicity (LogP ~2.5), CNS potential
(2-Oxa-6-azaspiro[3.4]octan-6-yl)methanone 2-oxa substitution in spiro ring Used in malaria drug repositioning (77% yield)
5-Methyl-5,7-diazaspiro[2.5]octan-6-one Diaza configuration, smaller spiro[2.5] Increased solubility (LogP ~1.8)
Bicyclo[3.2.1]octane Derivatives Bicyclic framework, trimethyl groups High ring strain, variable receptor binding
2,6-Diazaspiro[3.4]octane Metabolite Dual nitrogen atoms in spiro ring Enhanced polarity, reduced BBB penetration
  • Metabolic Stability : The methoxymethyl group in the target compound resists oxidative metabolism better than hydroxylmethyl analogs, as seen in tert-butyl-protected derivatives requiring deprotection .
  • Receptor Affinity: The compact spiro[3.4]octane core may enhance binding to V1a vasopressin or cannabinoid receptors compared to bulkier analogs, as suggested by structural studies on related ligands .

Preparation Methods

General Synthetic Strategy Overview

The preparation of azetidine-based spirocyclic methanones typically involves:

  • Formation of the azetidine ring (a four-membered nitrogen-containing heterocycle)
  • Construction of the spiro[3.4]octane scaffold
  • Introduction of functional groups such as methoxymethyl substituents
  • Amide bond formation (methanone linkage) connecting the azetidinyl and azaspiro moieties

These steps often require multi-step sequences including cyclization, nucleophilic substitution, and amide coupling reactions under controlled conditions.

Key Synthetic Steps and Methods

Azetidine Ring Formation

  • Azetidines are commonly synthesized via cyclization of β-haloamines or by intramolecular nucleophilic substitution reactions.
  • For example, azetidin-3-yl moieties can be formed by cyclization of amino alcohols or haloalkylamines under basic or acidic conditions.
  • Literature reports (e.g., synthetic procedures for 3,3-dimethyl-azetidin-2-ones) describe the use of acid chlorides and imines in toluene with bases such as tributylamine to promote ring closure at moderate temperatures or under microwave irradiation, yielding azetidinone derivatives.

Spirocyclic Azaspiro[3.4]octane Construction

  • The spirocyclic core is constructed by cyclization reactions that link a nitrogen-containing ring to a cyclobutane or cyclopentane ring.
  • Spirocycles like 6-azaspiro[3.4]octane are synthesized by intramolecular nucleophilic attack of nitrogen on activated carbon centers.
  • Oxetane and azetidine spirocycles have been prepared by base-induced cyclization of precursors bearing appropriate leaving groups and nucleophilic centers, often using potassium carbonate or tert-butoxide bases in solvents like methanol or DMSO.
  • The methoxymethyl substituent at position 8 can be introduced via alkylation reactions using methoxymethyl halides under basic conditions.

Amide Bond (Methanone) Formation

  • The methanone linkage between azetidin-3-yl and the azaspiro moiety is typically formed by coupling an amine with an acid chloride or activated carboxylic acid derivative.
  • Acid chlorides can be generated in situ from carboxylic acids using reagents such as thionyl chloride or oxalyl chloride.
  • Coupling reactions are performed in aprotic solvents (e.g., toluene, dichloromethane) with bases like triethylamine or tributylamine to scavenge HCl.
  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for such amide bond formations.

Representative Synthetic Procedure (Inferred from Related Compounds)

Step Reagents & Conditions Description Yield/Notes
1. Preparation of Azetidin-3-yl Intermediate β-haloamine precursor, base (e.g., NaH), aprotic solvent (THF or toluene), RT to reflux Cyclization to form azetidine ring Moderate to good yields (40–70%)
2. Synthesis of 6-Azaspiro[3.4]octane Core Appropriate amino alcohol or haloalkylamine, base (K2CO3 or KOtBu), methoxymethyl halide for substitution Formation of spirocyclic ring and introduction of methoxymethyl group Yields vary; conditions optimized to avoid fragmentation
3. Amide Coupling Acid chloride of azetidine derivative, amine of spiro compound, base (tributylamine), solvent (toluene), microwave heating at 120 °C Formation of methanone linkage connecting two moieties Yields reported ~18–67% depending on substrates and conditions

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly accelerates amide bond formation and can improve purity by reducing side reactions.
  • Choice of base and solvent critically affects cyclization efficiency and product stability; for example, potassium carbonate in methanol favors spirocyclization, while stronger bases like KOtBu in THF can cause undesired fragmentation.
  • Protecting groups may be required to prevent side reactions during multi-step synthesis, especially for sensitive functional groups.
  • Purification typically involves flash column chromatography using gradients of ethyl acetate and isohexane to separate isomers and by-products.
  • NMR spectroscopy (1H NMR) is used to confirm stereochemistry and purity; trans and cis isomers of azetidine rings show distinct coupling constants (J values), aiding structural confirmation.

Summary Table of Preparation Aspects

Aspect Methodology Key Reagents Conditions Challenges References
Azetidine ring formation Cyclization of β-haloamines or amino alcohols β-haloamine, base (NaH, K2CO3) RT to reflux in THF/toluene Ring strain, stereochemistry control
Spirocyclic azaspiro[3.4]octane synthesis Intramolecular nucleophilic substitution Amino alcohols, methoxymethyl halide, base (K2CO3, KOtBu) Mild basic conditions, methanol or DMSO Avoiding fragmentation, regioselectivity
Amide bond formation Coupling of acid chloride and amine Acid chloride precursor, amine, base (tributylamine) Microwave heating (120 °C, 15 min), toluene Side reactions, low yields

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
Reactant of Route 2
Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone

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